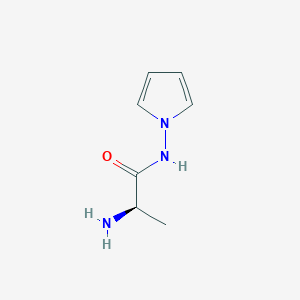

(R)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2R)-2-amino-N-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C7H11N3O/c1-6(8)7(11)9-10-4-2-3-5-10/h2-6H,8H2,1H3,(H,9,11)/t6-/m1/s1 |

InChI Key |

ALGQTISXXQUXQK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)NN1C=CC=C1)N |

Canonical SMILES |

CC(C(=O)NN1C=CC=C1)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Enantioselective Approaches

Advanced Strategies for the Stereoselective Synthesis of (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide

The primary challenge in synthesizing this compound lies in controlling the stereocenter at the alpha-carbon of the propanamide backbone. Several advanced strategies can be employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com For the synthesis of the target molecule, an auxiliary could be attached to a propionate derivative, followed by diastereoselective amination or alkylation to set the (R)-configuration.

A common approach involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride. The resulting N-acyloxazolidinone can then undergo stereoselective enolization and subsequent electrophilic amination to install the amino group. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming electrophile to the opposite face. After the desired stereocenter is set, the amide bond is formed with 1-aminopyrrole, and the auxiliary is subsequently cleaved. Another popular class of auxiliaries includes those derived from pseudoephedrine, which can provide remarkable stereocontrol in alkylation reactions to form chiral carboxylic acids. wikipedia.orgnih.gov

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Amination | >95% | LiOH/H₂O₂ or LiBH₄ |

| Pseudoephedrine Amides | Alkylation | >90% | Mild Acid/Base Hydrolysis |

| Camphorsultam | Diels-Alder, Alkylation | >98% | LiAlH₄ or Acid Hydrolysis |

Asymmetric Catalysis in Amide Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct asymmetric catalytic formation of the amide bond with stereochemical control at the alpha-carbon is challenging, a more common strategy involves the asymmetric synthesis of the chiral core, (R)-alanine, followed by a standard coupling reaction.

One of the most powerful methods for synthesizing chiral amino acids is the asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives. This transformation can be achieved with exceptionally high enantioselectivity using transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine ligands (e.g., BINAP, DuPhos). The catalyst creates a chiral environment that forces the addition of hydrogen across the double bond to occur stereoselectively, yielding the desired (R)-amino acid precursor. This enantiomerically pure building block, after appropriate protection, can then be coupled with 1-aminopyrrole using standard peptide coupling reagents, which generally proceed without racemization of the established stereocenter.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Biocatalysis has emerged as an indispensable tool for asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions. nih.gov Enzymes can be utilized in various ways to achieve the synthesis of this compound.

One chemoenzymatic route involves the kinetic resolution of a racemic mixture of a 2-aminopropanamide precursor. For instance, a lipase could selectively acylate or hydrolyze one enantiomer of a protected 2-aminopropanol derivative, allowing for the separation of the (R)- and (S)-enantiomers. The enantiopure (R)-precursor is then converted to the final product.

More advanced biocatalytic pathways can construct the chiral amine directly. Imine reductases (IREDs) are a class of enzymes that can asymmetrically reduce imines to form chiral amines with high enantiomeric excess. nih.gov A potential pathway would involve the enzymatic reductive amination of a pyruvate derivative with 1-aminopyrrole. Furthermore, transaminases can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, such as pyruvate, to produce (R)-alanine with excellent optical purity. The resulting (R)-alanine can then be coupled to 1-aminopyrrole chemically. Multi-enzyme cascades can even be designed to perform several transformations in a single pot, increasing efficiency and reducing waste. researchgate.netnih.gov

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Lipase | Kinetic Resolution (Hydrolysis/Acylation) | Racemic N-acetyl-alanine ester | >99% |

| Transaminase (ATA) | Asymmetric Amination | Pyruvic Acid | >99% |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | N-(1-phenylethylidene)aniline | >98% |

Utilization of the Chiral Pool in Propanamide Derivatization

The chiral pool approach is a highly practical and attractive strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com The synthesis of this compound can be efficiently achieved by starting with (R)-alanine (also known as D-alanine). D-alanine is a non-proteinogenic amino acid that is a component of bacterial cell walls and is commercially available in high optical purity. semanticscholar.org

This strategy simplifies the synthesis significantly, as the stereocenter is already present in the starting material. The process then becomes a matter of chemoselective amide bond formation. To prevent unwanted side reactions, such as self-polymerization, the amino group of (R)-alanine must first be protected. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid moiety of the N-protected (R)-alanine is then activated using a coupling reagent and subsequently reacted with 1-aminopyrrole. The final step involves the removal of the protecting group to yield the target compound. The choice of coupling reagent is critical to ensure high yield and prevent racemization of the sensitive stereocenter.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproducts | Racemization Risk |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Moderate |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Low (with additives) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very Low |

Design and Implementation of Precursor Molecules for Enhanced Synthetic Efficiency

The efficiency of any synthetic route heavily relies on the design and availability of key precursor molecules. For the most direct synthesis of this compound via the chiral pool approach, the two primary precursors are N-protected (R)-alanine and 1-aminopyrrole.

The choice of the N-protecting group for (R)-alanine is crucial. A Boc group is typically favored due to its stability under a wide range of conditions and its facile removal with mild acid (e.g., trifluoroacetic acid), which is unlikely to affect the final product structure. Alternatively, the Cbz group can be used, which is removed under neutral conditions via catalytic hydrogenation.

The other key precursor, 1-aminopyrrole, can be synthesized through various reported methods, often involving the reaction of 2,5-dimethoxytetrahydrofuran with hydrazine under acidic conditions (the Clauson-Kaas reaction). The purity and stability of this precursor are vital for achieving high yields in the subsequent coupling step.

To further enhance efficiency, the N-protected (R)-alanine can be converted into a more reactive "activated" precursor. Examples include acyl chlorides or N-hydroxysuccinimide (NHS) esters. These activated species react more readily with the amine, often requiring milder conditions and shorter reaction times, which can help to suppress potential side reactions and racemization.

Optimization of Reaction Parameters and Yields in Scalable Synthesis Protocols

Transitioning a synthetic route from a laboratory scale to a larger, scalable protocol requires careful optimization of all reaction parameters. For the amide coupling step between N-Boc-(R)-alanine and 1-aminopyrrole, several factors must be considered to maximize yield and purity.

Solvent: Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used. The choice of solvent can influence reaction rates and the solubility of reagents and byproducts.

Temperature: Amide coupling reactions are often run at 0°C and allowed to warm to room temperature. Lower temperatures are generally employed to minimize the risk of racemization at the alpha-carbon of the amino acid.

Stoichiometry: The molar ratios of the coupling partners, activating agents, and any additives (like HOBt or DMAP) must be optimized. A slight excess of the amine component or the activated carboxylic acid may be used to drive the reaction to completion.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching, ensuring complete conversion without the formation of degradation products.

Work-up and Purification: The purification protocol, typically involving an aqueous work-up to remove water-soluble byproducts followed by column chromatography, must be robust and scalable to isolate the product in high purity.

Table 4: Hypothetical Optimization of the EDC/HOBt Coupling Reaction

| Entry | Solvent | Temperature (°C) | N-Boc-(R)-alanine (eq.) | 1-aminopyrrole (eq.) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | DCM | 0 to 25 | 1.0 | 1.1 | 75 | 95 |

| 2 | DMF | 0 to 25 | 1.0 | 1.1 | 82 | 96 |

| 3 | DCM | -10 to 10 | 1.0 | 1.1 | 78 | 98 |

| 4 | DMF | 0 to 25 | 1.2 | 1.0 | 85 | 97 |

Development of High-Resolution Analytical Techniques for Enantiomeric Excess and Diastereomeric Purity Determination

The precise control and confirmation of stereochemistry are paramount in the synthesis of chiral molecules like this compound. The development of high-resolution analytical techniques is crucial for accurately determining enantiomeric excess (e.e.) and diastereomeric purity, ensuring the final compound meets the required specifications for its intended application. Various sophisticated analytical methodologies have been established for the chiral separation and analysis of amines and amide compounds, which are directly applicable to the target molecule. These techniques primarily include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often in conjunction with chiral stationary phases (CSPs) or chiral derivatizing agents. americanpharmaceuticalreview.comjiangnan.edu.cn

The fundamental principle behind the chromatographic separation of enantiomers lies in the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is part of the stationary phase or a mobile phase additive. thieme-connect.de These diastereomeric complexes possess different physicochemical properties, leading to differential retention times and enabling their separation. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) stands as a dominant technique for chiral separations in the pharmaceutical industry due to its versatility, high resolution, and sensitivity. americanpharmaceuticalreview.comnih.gov For compounds like this compound, both direct and indirect methods can be employed.

Direct Chiral HPLC: This approach utilizes chiral stationary phases (CSPs) that can directly resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. nih.gov Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and related compounds. sigmaaldrich.commdpi.com Crown ether-based stationary phases are especially useful for the enantioseparation of primary amine compounds. nih.gov

Indirect Chiral HPLC: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. thieme-connect.de These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. thieme-connect.dejuniperpublishers.com Marfey's reagent is a well-known CDA used for the analysis of amino acids and peptides. juniperpublishers.com The resulting diastereomers exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess of the original compound. juniperpublishers.com

For instance, a study on the enantiomeric purity of L-prolinamide hydrochloride, a structurally related compound, utilized Marfey's reagent for derivatization followed by RP-HPLC analysis. juniperpublishers.com This method demonstrated excellent separation of the two enantiomers with a resolution of over 3. juniperpublishers.com

Table 1: Example HPLC Method Parameters for Chiral Separation of a Prolinamide Analogue

| Parameter | Condition |

| Instrument | Waters HPLC system |

| Column | Hypersil BDS C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Mixture of buffer and acetonitrile (78:22) |

| Detector | UV and PDA detector |

| Resolution | > 3 |

| Tailing Factor | < 1.5 |

| LOD for D-prolinamide | 0.075% |

| LOQ for D-prolinamide | 0.15% |

| Source: Adapted from research on L-prolinamide hydrochloride. juniperpublishers.com |

Gas Chromatography (GC) is another powerful technique for chiral separations, often requiring derivatization to increase the volatility and thermal stability of the analyte. sigmaaldrich.com For amino acid derivatives, a two-step derivatization process involving esterification followed by acylation is common. sigmaaldrich.com The separation is then achieved on a chiral GC column. This method offers high sensitivity and shorter analysis times compared to HPLC. sigmaaldrich.com

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral analysis, requiring minimal sample and reagent consumption. americanpharmaceuticalreview.comnih.gov Chiral selectors are typically added to the background electrolyte, where they form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can also be employed to determine enantiomeric purity. The formation of diastereomers leads to distinct signals in the NMR spectrum for each enantiomer, allowing for their relative quantification. acs.orgrsc.org

The validation of these analytical methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results. juniperpublishers.com

Table 2: Comparison of High-Resolution Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. nih.gov | Broad applicability, high resolution. americanpharmaceuticalreview.com | Costly chiral columns. jiangnan.edu.cn |

| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent, separation on an achiral column. thieme-connect.de | Uses standard columns, can be cost-effective. researchgate.net | Requires derivatization step, potential for racemization. sigmaaldrich.com |

| Chiral GC | Separation on a chiral stationary phase after derivatization. sigmaaldrich.com | High sensitivity, short analysis times. sigmaaldrich.com | Requires derivatization for non-volatile compounds. sigmaaldrich.com |

| Capillary Electrophoresis (CE) | Differential electrophoretic mobility of diastereomeric complexes in the presence of a chiral selector. nih.gov | High efficiency, minimal sample consumption. americanpharmaceuticalreview.com | Lower concentration sensitivity for some applications. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. acs.org | Provides structural information, no separation needed. | Lower sensitivity compared to chromatographic methods. |

Ultimately, the choice of analytical technique depends on the specific properties of this compound, the required sensitivity, and the available instrumentation. A combination of these high-resolution methods provides a robust framework for the comprehensive characterization and quality control of this chiral compound.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their connectivity within a molecule. For (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

The pyrrole (B145914) ring protons typically appear in the aromatic region of the spectrum. Due to the N-substitution, the chemical shifts of the pyrrole protons will be influenced by the electronic effects of the propanamide group. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to resonate at a different frequency than the proton on the carbon further away (β-proton).

The protons of the propanamide moiety will also exhibit characteristic signals. The methine proton at the chiral center (C2) is expected to be a multiplet due to coupling with the adjacent methyl and amino protons. The methyl group protons will likely appear as a doublet. The protons of the primary amine group may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyrrole H (α) | ~6.5-7.5 | Triplet or Doublet of doublets |

| Pyrrole H (β) | ~6.0-6.5 | Triplet or Doublet of doublets |

| CH (C2) | ~3.5-4.5 | Quartet or Multiplet |

| CH₃ | ~1.2-1.8 | Doublet |

| NH₂ | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide is expected to resonate significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyrrole ring will appear in the aromatic region, while the aliphatic carbons of the propanamide chain will be found upfield.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine proton and the methyl protons of the alanine (B10760859) fragment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the amide will likely appear as distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group is a strong and characteristic band, typically observed around 1650-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations will also be present in the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrrole ring would be expected to give rise to strong Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine, Amide) | Stretch | 3200-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Amide) | Stretch | 1650-1680 |

| N-H | Bend | 1550-1650 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₇H₁₁N₃O), HRMS would provide an exact mass measurement with high accuracy. This data is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, confirming the (R)-stereochemistry at the chiral center. Furthermore, the analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Conformational Analysis and Stereochemical Assignment from Spectroscopic Data

While X-ray crystallography provides the solid-state conformation, spectroscopic methods, particularly NMR, can offer insights into the conformational dynamics in solution. The magnitude of the coupling constants observed in the ¹H NMR spectrum can be related to the dihedral angles between adjacent protons through the Karplus equation. This can help in determining the preferred rotamers around the C-C and C-N bonds.

The stereochemical assignment of the chiral center is of utmost importance. While X-ray crystallography provides an unambiguous determination of the absolute configuration, chiroptical techniques such as circular dichroism (CD) spectroscopy could also be employed. The CD spectrum would show characteristic Cotton effects that are dependent on the stereochemistry of the molecule. Theoretical calculations of the expected CD spectrum for the (R)-enantiomer could be compared with the experimental spectrum to confirm the absolute configuration.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior and conformational flexibility.

Molecules like (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide are not rigid structures; they can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov Computational methods can systematically explore the potential energy surface of the molecule to locate these stable structures. The relative stability of different conformers is determined by their calculated energies, with lower energy conformations being more populated at equilibrium. Such studies on similar molecules have shown that stability is often dictated by intramolecular hydrogen bonds and steric effects. nih.gov

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. mdpi.com By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, nuclear magnetic shielding constants can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Furthermore, molecular dynamics simulations can be used to study chemical reactions in detail. nih.gov Ab initio molecular dynamics, for instance, can model the breaking and forming of chemical bonds over time, allowing for the observation of short-lived reaction intermediates and transition states that are difficult to detect experimentally. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3350 | 3300-3500 |

| C=O (Amide) | Stretching | 1685 | 1630-1695 |

| N-H (Pyrrole) | Stretching | 3410 | 3400-3500 |

| C-N (Amide) | Stretching | 1250 | 1250-1335 |

Computational Prediction of Stereochemical Outcomes and Reaction Pathways

For chiral molecules like the (R)-enantiomer of 2-Amino-N-1H-pyrrol-1-ylpropanamide, understanding and predicting stereochemistry is crucial. Computational methods can be used to model reaction pathways and determine the energetic favorability of forming one stereoisomer over another. nih.gov By calculating the energies of transition states for different reaction pathways, chemists can predict the kinetic and thermodynamic products of a reaction. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer. These computational models can guide the design of catalysts and reaction conditions to achieve high stereoselectivity. nih.gov

Structure Activity Relationship Sar Studies of R 2 Amino N 1h Pyrrol 1 Ylpropanamide Derivatives

Rational Design and Diversification of Analogs

The systematic diversification of the lead compound, (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide, involves targeted modifications at three primary locations: the pyrrole (B145914) moiety, the amino and amide functionalities, and the propanamide backbone.

Modifications on the Pyrrole Moiety

The pyrrole ring is a critical component for the activity of many biologically active compounds. nih.gov As an electron-rich heteroaromatic system, it serves as a versatile scaffold for chemical modification. nih.gov SAR studies on related pyrrolamide and pyrrole-containing compounds have demonstrated that substitutions on this ring can dramatically modulate activity. Intense antibacterial activity in some pyrrole derivatives, for example, is dependent on specific structural characteristics, such as dihalogenation on the heterocycle. nih.gov

In one series of pyrrolamides studied for antibacterial properties, substitutions at the 3 and 4 positions of the pyrrole ring were explored. The introduction of chloro- and methyl groups significantly influenced potency. These findings suggest that both electronic and steric factors on the pyrrole ring are key determinants of biological efficacy. nih.gov For instance, analogs featuring longer alkyl chains or additional aromatic groups at various positions on the pyrrole ring have shown enhanced inhibitory effects in certain contexts. nih.gov High substitution of the pyrrole with phenyl or amino-pyridinyl groups has also been shown to favor antibacterial activity. nih.gov

| Modification on Pyrrole Ring | Example Substituent(s) | Observed Effect on Biological Activity (in related compounds) | Reference(s) |

| Halogenation | 3,4-dichloro | Significant increase in potency (antibacterial) | nih.gov |

| 4,5-dibromo | Essential for intense antibacterial activity | nih.gov | |

| Alkylation | 5-methyl | Contributes to enhanced activity when combined with halogenation | nih.gov |

| Longer alkyl chains | Stronger inhibitory effects (HIF-1α inhibitors) | nih.gov | |

| Arylation | Phenyl group | Reduced activity in some series, but context-dependent | nih.gov |

| Benzyl group (with linker) | Maintained or improved activity over simple phenyl substitution | nih.gov |

Derivatization of the Amino and Amide Functionalities

The amide functionality in this compound is integral, as the amide nitrogen is part of the pyrrole ring itself. However, in a broader class of related amino acid amides, modification of this linkage is a common strategy. sphinxsai.comresearchgate.net Synthesizing various N-acylpyrroles or altering the amide bond can lead to derivatives with different stabilities and biological profiles. researchgate.netorganic-chemistry.org Studies on other bioactive amides have shown that converting a terminal carboxylic acid to a basic carboxamide can result in derivatives with enhanced water solubility and greater in vitro activity against certain targets. nih.gov This highlights the potential of modifying the amide portion to improve pharmacological properties.

Alterations to the Propanamide Backbone

The (R)-alaninamide backbone provides a specific stereochemical and spatial arrangement of the functional groups. Altering this backbone is a key strategy for probing SAR. Modifications can include changing the length of the alkyl chain, substituting the α-methyl group, or introducing conformational constraints.

Elucidation of Key Structural Elements Influencing Biological or Chemical Activities

Through the diversification of analogs, specific structural elements have been identified as being crucial for conferring or modulating the compound's activity. These include stereochemistry and the electronic properties of the heterocyclic system.

Stereochemical Dependencies in Activity Profiles

Stereochemistry is a paramount factor in the biological activity of chiral molecules, and this compound is no exception. The "(R)-" designation at the α-carbon of the propanamide backbone dictates a specific three-dimensional arrangement that is critical for precise interaction with chiral biological targets like enzymes and receptors.

| Stereochemical Configuration (in analogous compounds) | General Observation | Implication for this compound | Reference(s) |

| (R)- or D-amino acid derived | Often exhibits higher potency in specific inhibitor classes | The (R)-configuration is likely essential for optimal target binding and high potency. | mdpi.com |

| (S)- or L-amino acid derived | May show activity, but often with lower potency than the (R)-isomer | The (S)-isomer would be expected to have a significantly different, likely lower, activity profile. | mdpi.comnih.gov |

| Mixture (Racemic) | Activity is often attributed to one enantiomer, with the other being inactive or inhibitory | Use of a racemic mixture could lead to lower efficacy compared to the pure (R)-enantiomer. |

Contribution of Aromaticity and Heterocyclic Features

The pyrrole ring is not merely a structural linker but an active contributor to the compound's properties due to its aromaticity and the presence of a heteroatom. Pyrrole is an aromatic, five-membered heterocycle with an excess of π-electrons, which makes it an electron-rich system. nih.gov This electronic character is fundamental to its ability to engage in various non-covalent interactions.

The aromatic nature of the pyrrole allows it to participate in π-π stacking interactions with aromatic residues in a biological target, a common binding motif for many drugs. nih.gov Furthermore, the pyrrole nitrogen can act as a hydrogen bond donor, another critical interaction for molecular recognition. nih.gov The combination of these features distinguishes pyrrole-containing compounds from their non-aromatic counterparts, such as those containing a pyrrolidine (B122466) ring. nih.gov Studies directly comparing pyrrole-containing peptides to other arylalanine analogs have confirmed that the pyrrole moiety imparts unique conformational behaviors due to its distinct electronic and steric properties. nih.gov The importance of these heterocyclic features is further underscored by the observation that fusing the pyrrole to other ring systems or substituting it can modulate its biological effects, from antimicrobial to antioxidant activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the study of this compound derivatives, particularly as inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV), QSAR has been instrumental in understanding the structural requirements for enhanced potency. nih.govresearchgate.net

Researchers have developed various 2D and 3D-QSAR models to predict the inhibitory activity of these compounds. These models are built by calculating a range of molecular descriptors for each derivative and then using statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to correlate these descriptors with their observed biological activities (e.g., IC50 values). researchgate.netresearchgate.net

A study on a large series of pyrrolidine amide derivatives, which share a core structure with this compound, developed a robust 2D-QSAR model. researchgate.net The model was established using a training set of 186 compounds and validated with an external test set of 62 compounds. The statistical significance of the model was confirmed by a squared correlation coefficient (R²) of 0.867 for the training set and 0.666 for the test set. researchgate.net This analysis revealed that electronic effects of the substituents on the pyrrolidine and adjacent rings play a crucial role in their inhibitory activity. researchgate.net

Key molecular descriptors that are often found to be significant in QSAR models for this class of compounds include:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for interactions with the target enzyme.

Topological Descriptors: These relate to the connectivity and branching of the molecule. For instance, the SdssCE-index, an electrotopological state index, has been shown to have a positive correlation with activity, suggesting that a higher number of carbon atoms connected with two single bonds is beneficial. researchgate.net

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (XlogP) are often included. A negative coefficient for XlogP in some models indicates that lower lipophilicity can lead to better inhibitory activity. researchgate.net

For example, one 2D QSAR model identified the descriptors T_C_O_4 (count of carbon atoms separated from an oxygen atom by four bonds), SdssCE-index, and XlogP as being significantly correlated with DPP-IV inhibitory activity. researchgate.net The statistical quality of such models is rigorously validated using internal (cross-validation, q²) and external validation (pred_r²) to ensure their predictive power for designing new, more potent analogs. nih.govceon.rs

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 2D-QSAR | Training Set R² | 0.867 | Indicates a good fit of the model to the training data. |

| 2D-QSAR | Test Set R² | 0.666 | Shows satisfactory predictive ability for new compounds. |

| HQSAR | Cross-validated q² | 0.971 | Demonstrates high internal predictivity and robustness. |

| HQSAR | Conventional r² | 0.971 | Indicates a very strong correlation between predicted and observed activities. |

These QSAR studies provide valuable guidelines for the rational design of novel derivatives by highlighting the molecular fragments and physicochemical properties that are either favorable or detrimental to their biological activity. researchgate.net

Ligand Efficiency and Lipophilicity Metrics in SAR Analysis

Ligand Efficiency (LE) normalizes binding affinity, typically the free energy of binding (ΔG), by the size of the molecule, usually represented by the number of non-hydrogen (heavy) atoms (NHA). It provides a measure of how efficiently a molecule binds to its target on a per-atom basis. A higher LE value is generally desirable, as it suggests that the molecule achieves its potency without excessive size, which can negatively impact properties like solubility and permeability. researchgate.net

Lipophilic Ligand Efficiency (LLE or LipE) evaluates the relationship between a compound's potency (pIC50 or pKi) and its lipophilicity (LogP or LogD). sciforschenonline.orguniroma1.it The metric is calculated as: LLE = pIC50 - LogP. High lipophilicity is often associated with increased potency but can also lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgnih.gov LLE helps to ensure that increases in potency are achieved through specific, high-quality interactions with the target rather than simply by increasing lipophilicity. sciforschenonline.org An LLE value greater than 5 is often considered indicative of a high-quality lead compound. nih.gov

In the development of pyrrole derivatives as potential therapeutics, these efficiency metrics are crucial. For instance, in the pursuit of novel potassium-competitive acid blockers (P-CABs), researchers synthesized pyrrole derivatives with a focus on achieving low logD and high LLE values. nih.gov This strategy led to the identification of potent drug candidates with improved pharmacological profiles. nih.gov

The application of these metrics in the SAR analysis of this compound derivatives would involve the following:

Synthesizing a series of analogs with modifications at various positions.

Measuring their biological activity (e.g., pIC50) and lipophilicity (LogP).

Calculating LE and LLE for each analog.

Analyzing the data to identify modifications that improve potency without a disproportionate increase in size or lipophilicity.

| Compound | Modification | pIC50 | LogP | LLE (pIC50 - LogP) | Comment |

|---|---|---|---|---|---|

| Parent | R = H | 6.5 | 2.0 | 4.5 | Starting point for optimization. |

| Analog A | R = -CH3 | 7.0 | 2.5 | 4.5 | Increased potency but also increased lipophilicity; no gain in LLE. |

| Analog B | R = -F | 7.2 | 2.1 | 5.1 | Good increase in potency with minimal change in lipophilicity, resulting in a higher LLE. |

| Analog C | R = -OH | 7.5 | 1.8 | 5.7 | Excellent improvement in potency and LLE due to favorable polar interaction. |

By prioritizing analogs with high LE and LLE, medicinal chemists can more effectively navigate the multi-parameter optimization challenge of drug design, increasing the likelihood of identifying drug candidates with a desirable balance of potency, selectivity, and drug-like properties. researchgate.net

Mechanistic Investigations and Biochemical Interactions in Vitro

Exploration of Molecular Mechanisms of Action in Model Systems

While direct studies on (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide are limited, its structural motifs provide a basis for hypothesizing its molecular actions. The alaninamide structure is present in various neurologically active agents. For instance, the related compound (R)-AS-1, an alaninamide derivative, has been identified as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). semanticscholar.org In vitro studies demonstrated that (R)-AS-1 enhances glutamate (B1630785) uptake in both primary glial cultures and in cell lines engineered to express the EAAT2 transporter. semanticscholar.org This suggests that compounds with the (R)-alaninamide scaffold could potentially modulate the activity of central nervous system targets through allosteric mechanisms.

Furthermore, N-acyl amino acids, which share the amide-linked amino acid structure, are a broad class of endogenous signaling molecules that interact with a variety of G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.govbohrium.com The pyrrole (B145914) ring, a common scaffold in medicinal chemistry, is found in numerous compounds with a wide range of biological activities, including anti-inflammatory and enzyme-inhibiting properties. mdpi.comresearchgate.net Therefore, in vitro model systems for this compound would likely focus on neuronal and glial cell cultures to screen for effects on neurotransmitter transport, receptor activation, and intracellular signaling pathways.

Enzyme Inhibition and Modulation Studies (In Vitro)

The pyrrole moiety is a key feature in many enzyme inhibitors. nih.gov Consequently, a primary area of investigation for this compound is its potential to inhibit or modulate enzyme activity. Studies on related pyrrole derivatives have demonstrated potent and selective inhibition of various enzymes, providing a framework for evaluating the subject compound.

For example, various pyrrole derivatives have been shown to act as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govresearchgate.net Other research has focused on pyrrole compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), or as inhibitors of tyrosinase. mdpi.comfrontiersin.org These studies form the basis for screening this compound against a panel of clinically relevant enzymes.

Enzyme kinetic studies are fundamental to understanding the mechanism of inhibition. americanpeptidesociety.org These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme. nih.govmdpi.com The mode of inhibition—competitive, non-competitive, uncompetitive, or mixed—is typically determined using Lineweaver-Burk plots, which analyze the effect of the inhibitor on the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). americanpeptidesociety.orgmdpi.com

While specific data for this compound is not yet available, the following table presents illustrative kinetic data from studies on other pyrrole derivatives, demonstrating the type of information generated in such analyses.

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Pyrrole Derivatives.This data is provided as an example of kinetic characterization and does not represent results for this compound.

Determining whether a compound binds to the enzyme's active site (orthosteric binding) or a secondary site (allosteric binding) is crucial for understanding its mechanism. nih.gov Molecular docking studies are often used to predict binding modes. For instance, docking analyses of a selective BChE inhibitor revealed interactions with both the catalytic site and other pockets, consistent with its mixed-type inhibition kinetics. nih.gov Similarly, some pyrrole derivatives have been shown to have allosteric interactions with lipoxygenase. mdpi.com

Experimental validation of binding sites can be achieved through techniques like site-directed mutagenesis. In vitro studies of octahydropyrrolo[3,4-c]pyrrole (B1259266) modulators of the mGlu1 receptor have utilized this approach to confirm allosteric binding. nih.govnih.gov Such studies would be essential to determine if this compound acts as a competitive inhibitor at an active site or as an allosteric modulator that alters the enzyme's conformation and activity from a distance. nih.govacs.org

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The structural similarity of this compound to N-acyl amino acids suggests it may interact with various cell surface receptors. nih.govresearchgate.net In vitro receptor binding assays are used to quantify the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Kᵢ) or dissociation constant (Kₐ). These assays often involve radioligand displacement, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.

A comprehensive profiling would involve screening the compound against a panel of receptors, such as those for serotonin (B10506) (5-HT), dopamine (B1211576) (D), and metabotropic glutamate (mGlu), as well as orphan GPCRs like GPR18, GPR55, and GPR92, which are known targets for N-acyl amino acids. nih.govnih.gov Selectivity is a critical parameter, determined by comparing the compound's affinity for its primary target versus other receptors.

The following table illustrates the type of data obtained from receptor binding and selectivity profiling, using examples from related N-acyl prolinamide and pyrrolone derivatives.

Table 2: Illustrative Receptor Binding Affinity and Selectivity Data for Related Compounds.This data is provided as an example of receptor profiling and does not represent results for this compound.

Protein-Ligand Interaction Studies through Biophysical Techniques

A suite of biophysical techniques is available to characterize the direct interaction between a small molecule like this compound and its protein target. worldscientific.comresearchgate.net These methods provide detailed information on binding affinity, thermodynamics, kinetics, and structural changes. nih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions at atomic resolution. nih.gov It can identify the specific amino acid residues at the binding interface through chemical shift perturbation mapping and can also provide insights into the dynamics of the interaction. mdpi.commanchester.ac.ukuniversiteitleiden.nl

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. numberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides data on the association rate (kₐ) and dissociation rate (kₔ), from which the dissociation constant (Kₐ) can be calculated. nih.gov

X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the binding site, revealing the precise orientation of the ligand and its specific molecular interactions with the protein. nih.gov

These techniques are complementary and are often used in combination to build a comprehensive model of the protein-ligand interaction. worldscientific.com

Studies on Non-Canonical Amino Acid Incorporation and Processing (In Vitro)

The structure of this compound, being an α-amino acid derivative, makes it a candidate for investigation as a non-canonical amino acid (ncAA) for incorporation into peptides and proteins. mdpi.com This process, known as genetic code expansion, involves repurposing a codon (typically a stop codon like UAG) to encode the ncAA. frontiersin.orgnih.gov In vitro protein synthesis systems, such as cell-free protein synthesis (CFPS), are ideal platforms for these studies as they allow for precise control over the components of the translation machinery. nih.govfrontiersin.orgacs.org

The key to this process is an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which specifically recognizes the ncAA and its corresponding tRNA without cross-reacting with the host cell's endogenous synthetases and tRNAs. mdpi.comnih.gov The pyrrolysyl-tRNA synthetase (PylRS) from certain archaea is a particularly promising tool for genetic code expansion. mdpi.comnih.gov PylRS naturally charges its cognate tRNA (tRNAᴾʸˡ) with pyrrolysine, the 22nd proteinogenic amino acid, for incorporation at UAG codons. nih.govresearchgate.net PylRS is known for its substrate promiscuity, and engineered variants have been used to incorporate a wide array of ncAAs. mdpi.comnih.gov

An in vitro study to assess this compound as an ncAA would involve:

Aminoacylation Assay: Testing the ability of wild-type or engineered PylRS to charge tRNAᴾʸˡ with this compound in vitro. This is often done by measuring the amino acid-dependent ATP-PPi exchange reaction. nih.govresearchgate.net

In Vitro Translation: Using a CFPS system (e.g., an E. coli S30 extract or a PURE system) containing a reporter gene (like GFP) with an in-frame UAG codon. frontiersin.org Successful incorporation of the ncAA would be detected by the production of full-length protein. acs.org

Mass Spectrometry: Analysis of the resulting protein by mass spectrometry would confirm the precise mass and therefore the successful incorporation of this compound at the desired site.

Alternatively, methods that bypass the need for a specific synthetase, such as chemoenzymatic acylation or the use of ribozymes like flexizymes, could be employed in vitro to attach the ncAA to a suppressor tRNA for subsequent use in a cell-free translation system. frontiersin.orgoup.com

Applications in Asymmetric Synthesis and Chiral Technologies

Utility of (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide as a Chiral Building Block

There is no specific information available in the scientific literature detailing the use of this compound as a chiral building block in the synthesis of other molecules. Chiral building blocks are enantiomerically pure compounds that are incorporated as a part of a larger molecule, transferring their chirality to the new structure. While the parent amino acid, (R)-alanine, is a common chiral building block, the application of its N-pyrrol-1-yl amide derivative in this context is not documented.

Development as a Chiral Auxiliary in Organic Transformations

No studies have been found that describe the development or application of this compound as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is typically removed. There is no evidence to suggest that this particular compound has been utilized in this capacity.

Role as a Chiral Ligand in Transition Metal Catalysis

The potential for this compound to act as a chiral ligand in transition metal catalysis has not been explored in the available literature. Chiral ligands coordinate to a metal center to create a chiral catalyst that can mediate enantioselective reactions. Although amino acid and peptide-based structures, as well as nitrogen-containing heterocycles like pyrrole (B145914), are common motifs in chiral ligands, the specific use of this compound is not reported.

Contribution to the Synthesis of Complex Chiral Molecules

As there is no documented use of this compound in the capacities mentioned above, there are consequently no reports of its contribution to the synthesis of complex chiral molecules.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of (R)-2-Amino-N-1H-pyrrol-1-ylpropanamide and its analogs is a critical area for development. Future research will likely focus on creating more efficient and environmentally benign synthetic routes. Traditional peptide synthesis methods often involve hazardous reagents and generate significant waste. unibo.itunibo.it Green chemistry principles offer a framework for developing more sustainable processes.

Key areas of exploration include:

Enzymatic Synthesis: Utilizing enzymes as catalysts can lead to highly selective and efficient syntheses under mild conditions, reducing the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste. unibo.it

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial aspect of sustainable synthesis. unibo.it

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions, for instance, offer an efficient way to build molecular complexity in a single step. nih.gov

| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability. |

| Greener Solvents | Reduced environmental impact, improved worker safety. |

| High Atom Economy Reactions | Minimized waste, increased efficiency. |

Advanced Computational Design and Virtual Screening of New Analogs

Computational methods are indispensable in modern drug discovery for designing and screening new molecular entities. For this compound, these approaches can accelerate the discovery of analogs with improved properties.

Future computational work could involve:

Structure-Based Drug Design (SBDD): If a biological target is identified, SBDD can be used to design analogs that fit optimally into the target's binding site. This involves techniques like molecular docking and molecular dynamics simulations.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to design new analogs based on the properties of known active compounds.

Virtual Screening: Large chemical libraries can be computationally screened to identify new molecules with similar properties to this compound or that are predicted to bind to a specific target. nih.gov

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting the binding mode and affinity of analogs to a biological target. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound and its interaction with a target. |

| QSAR | Developing models to predict the biological activity of new analogs. |

| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. |

Integration of Machine Learning in Predictive Modeling for this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large datasets to predict molecular properties and activities. nih.gov For this compound, ML models could be developed to predict a range of properties.

Potential applications of ML include:

Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of new analogs against various targets. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial for their development as drugs. ML models can help to identify candidates with favorable ADMET profiles early in the discovery process.

De Novo Design: Generative ML models can be used to design entirely new molecules with desired properties, expanding the chemical space around this compound. nih.gov

Expanding the Scope of Mechanistic Studies in Model Biological Systems

Understanding the mechanism of action of this compound is fundamental to its development. Given its structure as an amino acid derivative, it may interact with a variety of biological targets.

Future mechanistic studies could focus on:

Target Identification: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of the compound.

Pathway Analysis: Investigating the downstream signaling pathways affected by the compound's interaction with its target.

In Vivo Studies: Utilizing model organisms to study the compound's physiological effects and to validate its mechanism of action in a whole-organism context.

Potential for Derivatization Towards Unique Chemical Reagents and Catalysts

The chemical structure of this compound, with its primary amine and amide functionalities, makes it an attractive scaffold for derivatization. mdpi.com This opens up possibilities for creating novel chemical reagents and catalysts.

Areas for future exploration include:

Chiral Ligands: The chiral center of the molecule could be incorporated into ligands for asymmetric catalysis, a critical tool in modern organic synthesis.

Derivatization Reagents: The primary amine can be modified to create reagents for the selective labeling or modification of biomolecules. mdpi.commdpi.com

Functionalized Materials: The compound could be attached to solid supports to create new materials for applications such as chromatography or solid-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.